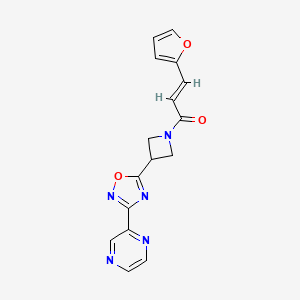

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

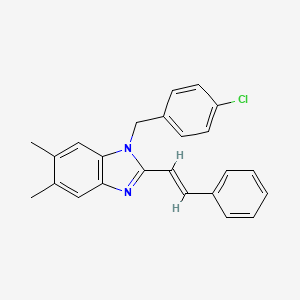

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide is a compound of interest due to its structural and chemical properties. While direct studies on this exact compound are scarce, related research on N-substituted isoindolinone derivatives provides insights into synthesis methods, molecular structures, chemical reactions, and properties that can be inferred for N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide.

Synthesis Analysis

The synthesis of N-substituted isoindolinone derivatives often involves condensation reactions, C-H activation, and catalyzed annulation processes. For example, Patel and Dhameliya (2010) demonstrated the synthesis of related compounds through facile condensation, highlighting the versatility of isoindolinone frameworks in synthesizing biologically active molecules (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Studies on similar compounds reveal detailed molecular structure analyses through NMR, IR, and X-ray diffraction techniques. Karabulut et al. (2014) conducted molecular structure determination by single crystal X-ray diffraction, providing insights into the impact of intermolecular interactions on the geometry of isoindolinone derivatives (Karabulut et al., 2014).

Chemical Reactions and Properties

Isoindolinone derivatives undergo various chemical reactions, including reductive chemistry, annulation, and functionalization, reflecting their chemical versatility. For instance, Palmer et al. (1995) explored the reductive chemistry of a related compound, illustrating the potential for selective toxicity in hypoxic cells through oxygen-inhibited enzymatic reduction processes (Palmer et al., 1995).

Scientific Research Applications

Synthesis and Biological Activity

- A study by Patel and Dhameliya (2010) discussed the synthesis of compounds related to N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide and their evaluation for antibacterial and antifungal activities. Some newly synthesized compounds showed promising antimicrobial activities, indicating potential as antimicrobials (Patel & Dhameliya, 2010).

Anticancer Evaluation

- Kumar et al. (2014) synthesized a series of derivatives and evaluated them for in vitro antimicrobial and anticancer activities. Some compounds were more active than the standard drug carboplatin against certain cell lines, highlighting their potential in anticancer therapy (Kumar et al., 2014).

Anti-tuberculosis Agents

- Green synthesis of novel phthalimide derivatives, analogues of p-aminosalicylic acid used as anti-tuberculosis agents, has been reported by Reddy, Kumar, and Devi (2014). This indicates the potential application of these compounds in treating tuberculosis (Reddy, Kumar, & Devi, 2014).

Antiepileptic Activity

- Asadollahi et al. (2019) developed N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. The study found significant antiepileptic effects in some compounds, providing a basis for further investigation into their therapeutic potential (Asadollahi et al., 2019).

Synthesis Methods

- Liu et al. (2020) developed a method for the synthesis of 3-hydroxyisoindolin-1-ones via hydroxylhydrative aza-cyclization, offering a cleaner route towards these compounds and potentially related structures (Liu et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

This compound acts as a small-molecule inhibitor . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It can degrade the target protein through this pathway, which has become a hot issue in the field of medicinal chemistry .

Pharmacokinetics

The compound’s mode of action suggests that it may have good bioavailability, as it is able to interact with its target proteins within the body .

Result of Action

The compound is capable of suppressing IDO1 activities in in vitro experiments . This inhibitory activity could potentially lead to a decrease in the pathogenesis of cancer and other diseases associated with excessive activation of IDO1 .

properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-10(2)24-13-6-3-11(4-7-13)16(21)19-12-5-8-14-15(9-12)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJNAQJSYGQDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-5-yl)-4-isopropoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)

![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)

![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495500.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495502.png)

![4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B2495503.png)

![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)